Methyl 2-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate
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Overview
Description
METHYL 2-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzylidene thiazolidinone, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a benzylidene derivative with a thiazolidine-2-thione under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a furan-2-carboxylic acid derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and furan rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted furan and benzylidene derivatives.
Scientific Research Applications
METHYL 2-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of METHYL 2-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication and repair, leading to inhibition of cell growth and proliferation.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share structural similarities and are used in the treatment of skin diseases.
Furan Derivatives: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate is another furan derivative with potential antimicrobial activity.
Uniqueness
METHYL 2-(5-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its combination of a thiazolidinone core, a furan ring, and a benzoate ester, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Properties
Molecular Formula |
C23H17NO4S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H17NO4S2/c1-27-22(26)18-10-6-5-9-17(18)19-12-11-16(28-19)13-20-21(25)24(23(29)30-20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b20-13+ |
InChI Key |
DSLGGWUUDXOOTH-DEDYPNTBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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